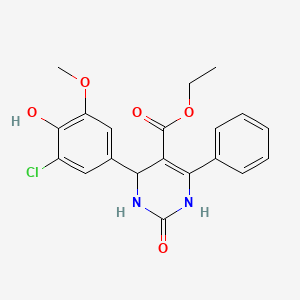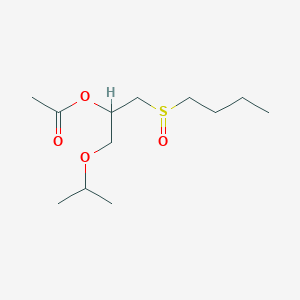![molecular formula C19H20N4OS B3925696 N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925696.png)
N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
説明
N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic compound that has been the focus of scientific research for its potential biological and pharmacological applications. This compound is classified as a thiadiazole derivative, which is a group of compounds that have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The purpose of
作用機序
The mechanism of action of N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and AMPK pathways. This compound has also been shown to interact with various enzymes and receptors, including COX-2, PPAR-γ, and TNF-α.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory activity: this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
2. Anti-cancer activity: this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
3. Anti-diabetic activity: this compound improves insulin sensitivity and reduces blood glucose levels by activating the AMPK pathway.
実験室実験の利点と制限
N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea has several advantages and limitations for lab experiments. Some of the advantages include:
1. High yield: The synthesis of this compound typically yields a high purity product.
2. Versatility: this compound can be easily modified to produce analogs with different biological activities.
3. Broad range of biological activities: this compound has been shown to possess various biological activities, making it a versatile compound for research purposes.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
2. Lack of in vivo studies: Most of the research on this compound has been conducted in vitro, and there is a lack of in vivo studies to validate its biological activities.
List of
将来の方向性
1. Development of analogs: N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea can be modified to produce analogs with different biological activities. Future research could focus on the development of analogs with improved pharmacological properties.
2. In vivo studies: More in vivo studies are needed to validate the biological activities of this compound and its analogs.
3. Target identification: The identification of specific targets for this compound could provide insights into its mechanism of action and aid in the development of more specific analogs.
4. Clinical trials: The potential therapeutic applications of this compound should be evaluated in clinical trials.
5. Toxicology studies: The safety and toxicity of this compound and its analogs should be evaluated in toxicology studies.
科学的研究の応用
N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential biological and pharmacological applications. Some of the most promising research areas include:
1. Anti-inflammatory activity: Studies have shown that this compound has potent anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
2. Anti-cancer activity: this compound has been shown to possess anti-cancer activity against various types of cancer cells. This compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
3. Anti-diabetic activity: this compound has been shown to have anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels. This compound activates the AMPK pathway, which is involved in the regulation of glucose metabolism.
特性
IUPAC Name |
1-(4-methylphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-3-16(14-7-5-4-6-8-14)17-22-23-19(25-17)21-18(24)20-15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNNOJUGYHGZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-acetyl-3-(methylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925615.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B3925623.png)
![4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide](/img/structure/B3925628.png)
![4-chloro-3-{3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B3925642.png)
![10-bromo-6-(2,5-dimethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925648.png)
![N-(4-fluorophenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B3925656.png)
![3'-[(2-chlorobenzyl)thio]-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B3925660.png)


![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B3925682.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3925689.png)
![N-(2-fluorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925709.png)

![3-(allylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925725.png)